2-(2-oxocyclopentyl)acetic Acid
Overview
Description
2-(2-Oxocyclopentyl)acetic acid is an organic compound with the molecular formula C7H10O3. It is characterized by a cyclopentane ring with a ketone group at the second position and an acetic acid moiety attached to the ring.
Preparation Methods
The synthesis of 2-(2-oxocyclopentyl)acetic acid can be achieved through several synthetic routes. One common method involves the Baeyer-Villiger oxidation of 2-(2-oxocyclohexyl)acetic acid, which proceeds via a bicyclic Criegee intermediate . This reaction typically requires the use of peroxyacids such as peroxyacetic acid under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar oxidative processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-(2-Oxocyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include peroxyacids for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution. The major products formed from these reactions vary based on the specific conditions and reagents employed .
Scientific Research Applications
2-(2-Oxocyclopentyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical structure and reactivity
Mechanism of Action
The mechanism of action of 2-(2-oxocyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The ketone group in the cyclopentane ring can participate in various biochemical reactions, influencing cellular processes. The compound may act as an inhibitor or activator of certain enzymes, depending on its structural modifications and the biological context .
Comparison with Similar Compounds
2-(2-Oxocyclopentyl)acetic acid can be compared with other similar compounds, such as:
2-Cyclopentylacetic acid: Lacks the ketone group, resulting in different chemical reactivity and biological activity.
2-Oxocyclohexylacetic acid: Contains a six-membered ring instead of a five-membered ring, leading to variations in its chemical properties and applications.
Cyclopentaneacetic acid: Another related compound with distinct structural and functional characteristics
Properties
IUPAC Name |
2-(2-oxocyclopentyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-3-1-2-5(6)4-7(9)10/h5H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLLIBGOZUPLOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393744 | |
Record name | 2-(2-oxocyclopentyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1460-38-4 | |
Record name | 2-(2-oxocyclopentyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxocyclopentaneacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the Baeyer-Villiger reaction proceed with 2-(2-oxocyclopentyl)acetic acid, and what evidence suggests stereoelectronic control in this process?
A1: The Baeyer-Villiger reaction with this compound proceeds through a bicyclic Criegee intermediate. [] While the research primarily focuses on the reaction with 2-(2-oxocyclohexyl)acetic acid, it also suggests that the reaction with this compound exhibits some level of stereoelectronic control during the fragmentation of the Criegee intermediate. [] This control is less definitive than with the six-membered ring analog and requires further investigation. Stereoelectronic control implies that the spatial arrangement of electrons in the transition state influences the reaction pathway and product formation. Further studies analyzing the product ratios and comparing them with theoretical predictions could strengthen the evidence for stereoelectronic control in this specific reaction.
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